molecular formula C9H9BrN2O2 B13971648 (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide

(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide

Cat. No.: B13971648
M. Wt: 257.08 g/mol
InChI Key: LEQIRJQMGCGTSP-WZUFQYTHSA-N
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Description

(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide: is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a hydroxyiminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-bromo-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromo-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • (2Z)-N-(3-chloro-4-methylphenyl)-2-hydroxyiminoacetamide
  • (2Z)-N-(3-fluoro-4-methylphenyl)-2-hydroxyiminoacetamide
  • (2Z)-N-(3-iodo-4-methylphenyl)-2-hydroxyiminoacetamide

Comparison: Compared to its analogs, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide exhibits unique properties due to the presence of the bromo substituent. The bromo group can enhance the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5-

InChI Key

LEQIRJQMGCGTSP-WZUFQYTHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=N\O)Br

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=NO)Br

Origin of Product

United States

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